molecular formula C10H9FN2O2 B1403085 Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313408-99-9

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1403085
CAS No.: 1313408-99-9
M. Wt: 208.19 g/mol
InChI Key: YJISWZLKSURKFM-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1313408-99-9) is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its bioisosteric properties and versatility in drug design. Its molecular formula is C₁₀H₉FN₂O₂, with a molecular weight of 208.19 g/mol . The compound is characterized by a fluorine substituent at position 7 and an ethyl ester group at position 3. It is exclusively used for research purposes, with a purity >98%, and requires storage at 2–8°C in sealed conditions to prevent degradation .

Properties

IUPAC Name

ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISWZLKSURKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot reaction. The process begins with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions usually involve moderate temperatures and the use of organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Cyclization and Formation

The compound is typically synthesized via Groebke-Blackburn-Bienaymé multicomponent reactions or two-step cyclization protocols . A representative method involves:

  • Step 1 : Reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates like (E)-N,N-dimethyl-N′-(pyridin-2-yl)formamidine .

  • Step 2 : Cyclization with ethyl bromoacetate under basic conditions (e.g., KOH, NaH) to yield the ethyl carboxylate derivative .

Optimized Reaction Conditions (Adapted from ):

BaseSolventTemperature (°C)Yield (%)
KOHDMF6585
NaHTHFReflux78
Et₃NDCMRT62

Substitution Reactions

The 7-fluoro substituent participates in nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing nature.

Example: Thiolation Reactions

Reaction with thiophenols or sodium sulfinates under mild conditions replaces fluorine with sulfur-containing groups:

  • Reagents : Thiophenol (1.2 equiv), KOH (1.5 equiv), DMSO, 25°C .

  • Product : 7-(Arylthio)imidazo[1,2-a]pyridine-3-carboxylate derivatives (yields: 70–92%) .

Mechanism :

  • Deprotonation of thiophenol by KOH generates a thiolate nucleophile.

  • SNAr attack at the 7-position displaces fluoride.

  • Intramolecular rearrangement stabilizes the product.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid:

  • Conditions : 6M HCl, reflux, 12 hours .

  • Product : 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (yield: 89%) .

Reduction

The carboxylate can be reduced to alcohols or aldehydes:

  • Reagents : LiAlH₄ (lithium aluminum hydride), THF, 0°C → RT .

  • Product : 3-(Hydroxymethyl)-7-fluoroimidazo[1,2-a]pyridine (yield: 75%) .

N-Oxide Formation

Treatment with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) yields N-oxides:

  • Conditions : mCPBA (1.1 equiv), DCM, 0°C → RT, 4 hours .

  • Product : 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylate N-oxide (yield: 68%) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at the 2-position (if halogenated) or via directed C–H activation:

  • Substrate : 2-Bromo-7-fluoroimidazo[1,2-a]pyridine-3-carboxylate.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 90°C .

  • Product : 2-Aryl-7-fluoroimidazo[1,2-a]pyridine-3-carboxylates (yields: 60–85%) .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. This suggests its potential as a lead compound for developing new antibiotics.
  • Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity, making it a candidate for further research in antiviral drug development. Its mechanism likely involves interference with viral replication processes.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro. This aspect is crucial for developing therapies for inflammatory diseases.

Biological Research

  • Enzyme Interaction : this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and warrants further investigation into its role as a modulator of metabolic pathways.
  • Cellular Signaling : The compound has been observed to affect cell signaling pathways and gene expression. It can modulate kinase activity, leading to altered metabolic flux and potential implications in cancer research.

Industrial Applications

  • Synthesis of Complex Molecules : In industrial settings, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its stability under various reaction conditions makes it suitable for large-scale production.
  • Pharmaceutical Development : Due to its diverse biological activities, this compound is being explored as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Staphylococcus aureus and E. coli, reporting significant inhibition at low concentrations.
  • Antiviral Mechanism Exploration : Research presented at the International Conference on Antiviral Agents highlighted the compound's ability to disrupt viral entry into host cells, suggesting mechanisms that warrant further exploration.
  • Inflammation Reduction Trials : Clinical trials assessing anti-inflammatory effects indicated a reduction in cytokine levels when administered to models of rheumatoid arthritis, indicating therapeutic potential.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison with structurally related compounds:

Positional Isomers of Fluorinated Derivatives

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359655-87-0)
  • Molecular formula : C₁₀H₉FN₂O₂ (same as the 7-fluoro derivative).
  • Key difference : Fluorine at position 6 instead of 6.
  • This compound is available at 98% purity (Combi-Blocks) .
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260798-14-8)
  • Molecular formula : C₁₀H₉FN₂O₂.
  • Key difference : Ester group at position 2 instead of 3.
  • Impact : The shifted ester group modifies the molecule’s conformational flexibility and hydrogen-bonding capacity, influencing solubility and metabolic stability .

Halogen-Substituted Derivatives

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1134327-98-2)
  • Molecular formula : C₁₀H₉BrN₂O₂.
  • Molecular weight : 269.10 g/mol.
  • Key difference : Bromine replaces fluorine at position 7.
  • Impact : Bromine’s larger atomic radius and polarizability enhance lipophilicity and may improve membrane permeability. However, it increases molecular weight by ~60 g/mol compared to the fluoro analog .
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1254309-85-7)
  • Molecular formula : C₁₁H₇BrF₃N₂O₂.
  • Key features : Bromine at position 8 and a trifluoromethyl (-CF₃) group at position 2.
  • Impact : The electron-withdrawing -CF₃ group stabilizes the aromatic system, while bromine introduces steric bulk. Such modifications are common in kinase inhibitors .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate requires solvent optimization (e.g., DMSO or ethanol) for stock solutions due to moderate aqueous solubility .
  • Brominated analogs (e.g., 7-bromo derivative) exhibit lower solubility in polar solvents, necessitating formulation adjustments for in vivo studies .

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Key Applications
This compound 1313408-99-9 C₁₀H₉FN₂O₂ 208.19 F (7), COOEt (3) >98 Research, drug discovery
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 1359655-87-0 C₁₀H₉FN₂O₂ 208.19 F (6), COOEt (3) 98 Medicinal chemistry
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 1134327-98-2 C₁₀H₉BrN₂O₂ 269.10 Br (7), COOEt (3) N/A Material science
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 874830-63-4 C₁₂H₁₁F₃N₂O₂ 272.23 CF₃ (2), CH₃ (8) N/A Kinase inhibitor development

Biological Activity

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Overview of this compound

  • Chemical Formula : C₁₀H₉FN₂O₂
  • Molecular Weight : Approximately 208.19 g/mol
  • Structure : The compound features a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring, which contributes to its unique biological activity profile.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, effective against various bacterial strains. Its mechanism may involve disrupting microbial cell wall synthesis or function.
  • Antiviral Properties : Similar compounds in the imidazo[1,2-a]pyridine family have shown efficacy against viral infections, suggesting potential antiviral applications for this compound as well.
  • Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Potential Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit anticancer effects by interfering with cancer cell proliferation and inducing apoptosis .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Interaction : The compound has been observed to interact with cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction can lead to altered enzymatic activity and metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, potentially affecting cellular metabolism and growth patterns. For example, it can modulate kinase activity involved in critical signaling cascades .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
AntiviralPotential efficacy against viral infections,
Anti-inflammatoryExhibits properties that may reduce inflammation,
AnticancerPossible effects on cancer cell proliferation,

Case Study Insights

A study conducted on the compound's antimicrobial properties demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably low compared to standard antibiotics, indicating strong efficacy.

In another investigation focusing on anti-inflammatory effects, animal models treated with this compound showed reduced markers of inflammation following induced inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases such as arthritis .

Q & A

Q. What are the established synthetic routes for Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or cyclization reactions. For example, this compound derivatives can be synthesized via a two-step procedure: (i) condensation of 2-aminopyridine with ethyl 3-(substituted phenyl)-3-oxopropanoate in acetonitrile, followed by (ii) halogenation using CBr₄ to introduce fluorinated substituents . Optimization includes monitoring reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 2 equiv CBr₄) to improve yields (21–75%) . Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 1.43 ppm for ethyl CH₃, 4.42 ppm for CH₂) and ESI-MS confirms structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: Assigns proton environments (e.g., ethyl groups at δ 1.43–4.46 ppm, aromatic protons at δ 7.05–9.31 ppm) .
  • ESI-MS/HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 307.03034 for fluorinated derivatives) .
  • IR Spectroscopy: Identifies carbonyl stretches (~1654 cm⁻¹ for ester C=O) and sulfonamide bands (~1163 cm⁻¹) .
  • X-ray crystallography/DFT studies: Resolve crystal packing and electronic properties (e.g., bond angles, torsion angles) for structural validation .

Q. How is the compound screened for preliminary biological activity in vitro?

Standard protocols involve:

  • Cell viability assays (MTT/XTT): Test anti-proliferative effects (e.g., IC₅₀ determination in cancer cell lines like Huh-7 or pancreatic cancer models) .
  • Kinase inhibition assays: Measure PI3Kα inhibition using recombinant enzymes and ATP-competitive assays (e.g., HS-173 shows IC₅₀ < 1 µM) .
  • Fluorescence-based apoptosis assays: Quantify caspase-3/7 activation in hepatic stellate cells (HSCs) treated with 10–20 µM compound .

Advanced Research Questions

Q. How does fluorination at the C-7 position influence the compound’s pharmacokinetics and target binding?

Fluorination enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Molecular docking studies reveal that the 7-fluoro substituent improves hydrophobic interactions with PI3Kα’s ATP-binding pocket (e.g., Val851, Lys802) . In vivo pharmacokinetic studies in murine models show a half-life (t1/2t_{1/2}) of ~4.2 hours and oral bioavailability of 65% when administered at 10 mg/kg in DPBS:PEG400:DMSO (4:5:1) .

Q. What experimental models are used to evaluate anti-fibrotic or anti-cancer efficacy in vivo?

  • Liver fibrosis models: Carbon tetrachloride (CCl₄)-induced fibrosis in mice, with compound administration (10 mg/kg, daily) for 4 weeks. Efficacy is assessed via histopathology (collagen deposition) and biomarkers (α-SMA, TGF-β1 reduction by >50%) .
  • Xenograft tumor models: Subcutaneous implantation of pancreatic cancer cells (e.g., PANC-1) in nude mice. HS-173 (20 mg/kg, 3×/week) reduces tumor volume by 70% via PI3K/Akt/mTOR pathway inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

SAR strategies include:

  • Ester hydrolysis: Converting the ethyl ester to a carboxylic acid improves aqueous solubility (e.g., LiOH/EtOH hydrolysis) but may reduce cell permeability .
  • Sulfonamide substitution: Introducing 4-methylphenylsulfonamido groups at C-2 enhances PI3Kα inhibition (IC₅₀ < 0.5 µM) compared to unsubstituted analogs .
  • Heterocyclic hybrid synthesis: Conjugation with cinnamamides via BOP-Cl-mediated coupling increases anti-mycobacterial activity (MIC < 1 µg/mL) .

Q. What mechanisms underlie contradictory data in PI3K inhibition across different cell lines?

Discrepancies arise from isoform-specific PI3K expression (e.g., PI3Kα vs. PI3Kγ) and compensatory pathways (e.g., MAPK activation). Resolve via:

  • Isoform-selective assays: Use recombinant PI3K isoforms to confirm target specificity .
  • RNA interference: Knockdown of PI3Kα in resistant cell lines restores sensitivity (e.g., IC₅₀ reduction from 10 µM to 2 µM) .
  • Phosphoproteomics: Quantify downstream effectors (Akt, mTOR) via Western blot or Luminex multiplex assays .

Methodological Notes

  • Avoid commercial sources: Synthetic protocols in are reproducible in academic labs with standard Schlenk or microwave reactors.
  • Data validation: Cross-reference NMR/HRMS with computational tools (e.g., ACD/Labs or MestReNova) to resolve spectral ambiguities .
  • Ethical compliance: In vivo studies require IACUC approval (e.g., NIH guidelines for xenograft models) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

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